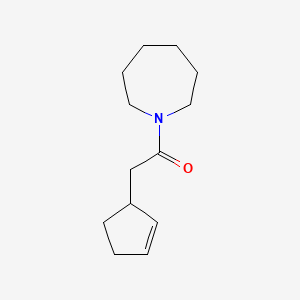
2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It was initially developed as a potential alternative to morphine for pain management, but its recreational use has increased in recent years. Despite its potential therapeutic applications, U-47700 has been associated with numerous adverse effects, including respiratory depression, addiction, and overdose.
Wirkmechanismus
2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone acts as an agonist at the mu-opioid receptor, which is the primary target of most opioid analgesics. Activation of the mu-opioid receptor leads to the release of endogenous opioids, such as endorphins, which produce analgesia and a sense of well-being. 2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone is more potent than morphine and has a faster onset of action, but it also has a shorter duration of action.
Biochemical and Physiological Effects:
2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone produces a range of biochemical and physiological effects, including analgesia, sedation, euphoria, and respiratory depression. It also affects the gastrointestinal system, causing constipation and nausea. 2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone can also produce a range of adverse effects, including addiction, overdose, and death.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other opioid analgesics. It is also very potent, which means that smaller amounts can be used in experiments. However, 2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone has several limitations, including its potential for addiction and overdose. It is also associated with a range of adverse effects, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone. One area of interest is the development of new opioid analgesics that are more potent and have fewer side effects than 2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone. Another area of research is the investigation of the mechanisms of opioid addiction and tolerance. Finally, research is needed to better understand the long-term effects of 2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone use on human health.
Synthesemethoden
The synthesis of 2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone involves the reaction of 2,3-dihydrofuran with pyrrolidine and then with chloroacetyl chloride. The resulting compound is then reduced using sodium borohydride to produce 2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone. The synthesis of 2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone is relatively straightforward and can be carried out using standard laboratory equipment and reagents.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone has been used in scientific research to study the opioid receptor system and its role in pain management. It has also been used to investigate the mechanisms of opioid addiction and tolerance. In addition, 2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone has been used as a reference compound in the development of new opioid analgesics.
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(14-7-3-4-8-14)12-9-10-5-1-2-6-11(10)16-12/h1-2,5-6,12H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVMMKGIBTYSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-2-yl(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B7515542.png)


![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)